molecular formula C12H11F3N2O2 B3007272 3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione CAS No. 58534-61-5

3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione

Cat. No.: B3007272
CAS No.: 58534-61-5
M. Wt: 272.227
InChI Key: QXNTVEFIHAGSDS-UHFFFAOYSA-N
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Description

3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione is a useful research compound. Its molecular formula is C12H11F3N2O2 and its molecular weight is 272.227. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is hypothesized that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Pharmacokinetics

Given its molecular weight of 27223 , it is likely to have good oral bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .

Properties

IUPAC Name

(E)-4-hydroxy-3-[[3-(trifluoromethyl)phenyl]diazenyl]pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-7(18)11(8(2)19)17-16-10-5-3-4-9(6-10)12(13,14)15/h3-6,18H,1-2H3/b11-7+,17-16?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVDHXZGQRRVNO-HOYLCWDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\N=NC1=CC=CC(=C1)C(F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.